molecular formula C8H7NOS B590916 5,6-Dihydro-2H-7,4-(epithiometheno)benzo[d]isoxazole CAS No. 132804-43-4

5,6-Dihydro-2H-7,4-(epithiometheno)benzo[d]isoxazole

Katalognummer: B590916
CAS-Nummer: 132804-43-4
Molekulargewicht: 165.21
InChI-Schlüssel: GWCXXQGLRDLNPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dihydro-2H-7,4-(epithiometheno)benzo[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-2H-7,4-(epithiometheno)benzo[d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of D-glucose as a starting material, which undergoes a series of reactions such as protection, oxidation, and olefination . The reaction conditions often involve the use of catalysts like Cu(I) or Ru(II) for cycloaddition reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using eco-friendly and cost-effective routes. Metal-free synthetic routes are preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Dihydro-2H-7,4-(epithiometheno)benzo[d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the isoxazole ring .

Wissenschaftliche Forschungsanwendungen

5,6-Dihydro-2H-7,4-(epithiometheno)benzo[d]isoxazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with unique properties

Wirkmechanismus

The mechanism of action of 5,6-Dihydro-2H-7,4-(epithiometheno)benzo[d]isoxazole involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,6-Dihydro-2H-7,4-(epithiometheno)benzo[d]isoxazole is unique due to its specific structural features, such as the presence of an epithiometheno group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

132804-43-4

Molekularformel

C8H7NOS

Molekulargewicht

165.21

InChI

InChI=1S/C8H7NOS/c1-2-7-8-6(3-9-10-8)5(1)4-11-7/h3-4,9H,1-2H2

InChI-Schlüssel

GWCXXQGLRDLNPG-UHFFFAOYSA-N

SMILES

C1CC2=C3C(=CNO3)C1=CS2

Synonyme

4,7-Ethano-2H-thiopyrano[4,3-d]isoxazole(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.